molecular formula C18H14N2O2 B4405551 4-(2-Quinolin-8-yloxyethoxy)benzonitrile

4-(2-Quinolin-8-yloxyethoxy)benzonitrile

Cat. No.: B4405551
M. Wt: 290.3 g/mol
InChI Key: LXVMHQBENMQHPR-UHFFFAOYSA-N
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Description

4-(2-Quinolin-8-yloxyethoxy)benzonitrile is a synthetic organic compound featuring a quinoline core linked to a benzonitrile group via an ethoxyethoxy spacer. The quinoline scaffold is widely recognized in medicinal and agrochemical research for its diverse biological activities, which often include antimicrobial and antifungal properties . This specific molecular architecture, combining an electron-withdrawing nitrile group with a nitrogen-containing heterocycle, makes it a valuable intermediate for synthesizing more complex molecules, such as Schiff base ligands for metal coordination chemistry or for investigating structure-activity relationships in drug discovery programs . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

4-(2-quinolin-8-yloxyethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c19-13-14-6-8-16(9-7-14)21-11-12-22-17-5-1-3-15-4-2-10-20-18(15)17/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVMHQBENMQHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)C#N)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Quinolin-8-yloxyethoxy)benzonitrile typically involves the reaction of 8-hydroxyquinoline with 4-(2-bromoethoxy)benzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Quinolin-8-yloxyethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The ethoxy bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Bases like potassium carbonate or sodium hydride (NaH) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are commonly used.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Quinolin-8-yloxyethoxy)benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a fluorescent probe for studying biological systems due to the quinoline moiety’s fluorescence properties.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(2-Quinolin-8-yloxyethoxy)benzonitrile depends on its specific application. In biological systems, the quinoline moiety can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Ethoxybenzonitriles

Compounds with halogenated ethoxy groups are structurally analogous but exhibit distinct reactivity and applications:

Compound Substituent Key Properties Applications References
4-(2-Bromoethoxy)benzonitrile Br Higher electrophilicity due to bromine; used in nucleophilic substitutions Intermediate in drug synthesis
4-(2-Chloroethoxy)benzonitrile Cl Moderate reactivity; cost-effective for large-scale synthesis Agrochemical precursors
4-(2-Fluoroethoxy)benzonitrile F Enhanced metabolic stability; low steric hindrance PET imaging probes

Key Insight : Halogen size and electronegativity directly influence reactivity. Bromine enhances cross-coupling efficiency, while fluorine improves pharmacokinetic profiles .

Quinoline-Based Derivatives

Quinoline derivatives with modified substituents demonstrate varied biological and physicochemical behaviors:

Compound Structural Difference Biological Activity Unique Feature References
4-(Benzyloxy)quinolin-8-amine Benzyloxy + amine groups Antimicrobial activity Improved lipophilicity and target engagement
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile Methoxy + methylquinoline + acetonitrile Anticancer potential Enhanced π-stacking with DNA
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile Quinoline-indazole hybrid Kinase inhibition Dual heterocyclic pharmacophore

Key Insight: Substitution at the quinoline 8-position (e.g., ethoxyethoxy vs. benzyloxy) modulates binding affinity to enzymes like topoisomerases .

Benzonitriles with Aromatic Substituents

Variations in the aromatic substituent significantly alter electronic properties:

Compound Substituent Key Property Application Example References
4-(p-Tolyloxy)benzonitrile p-Tolyloxy group Hydrophobic interactions Protein-ligand binding studies
4-[(4-Fluorophenyl)carbonyl]benzonitrile Fluorophenyl carbonyl High dipole moment (4.2 D) Organic electronics
4-(4-Phenylbutoxy)benzonitrile Phenylbutoxy chain Membrane permeability enhancement Drug delivery systems

Key Insight : Electron-withdrawing groups (e.g., nitrile, fluorine) enhance dipole moments, favoring applications in charge-transfer materials .

Q & A

Q. What advanced techniques are underutilized in studying this compound’s mechanism of action?

  • Methodological Answer :
  • Cryo-EM for visualizing interactions with large biomolecules.
  • Surface-enhanced Raman spectroscopy (SERS) for trace-level detection in biological matrices.
  • In situ XRD to monitor structural changes during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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